4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside

Description

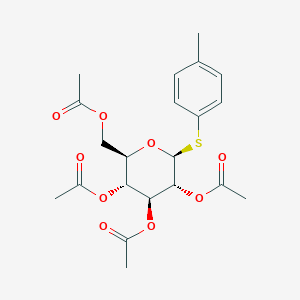

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS: N/A) is a thioglycoside derivative widely used in carbohydrate chemistry for glycosylation reactions. Its structure consists of a β-D-glucopyranose core with acetyl protecting groups at the 2, 3, 4, and 6 positions and a 4-methylphenylthio group at the anomeric carbon. This compound serves as a key intermediate in synthesizing glycoconjugates and glycosylated natural products due to its stability and reactivity under mild acidic or oxidative conditions .

Properties

IUPAC Name |

[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(4-methylphenyl)sulfanyloxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O9S/c1-11-6-8-16(9-7-11)31-21-20(29-15(5)25)19(28-14(4)24)18(27-13(3)23)17(30-21)10-26-12(2)22/h6-9,17-21H,10H2,1-5H3/t17-,18-,19+,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRFOIRMXQHXTRL-ADAARDCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)SC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The preparation of 4-methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside follows a two-step approach: (1) formation of the thioglycosidic bond between a glucose derivative and 4-methylthiophenol, and (2) acetylation of the hydroxyl groups to protect reactive sites. The process requires precise control over stereochemistry and reaction conditions to ensure high yield and purity.

Thioglycoside Formation

Donor Preparation

The synthesis begins with the preparation of a glucose-derived donor. A common precursor is 5-thio-D-glucopyranose pentaacetate , which is synthesized by acetylating 5-thio-D-glucose using acetic anhydride in pyridine. This donor is selected for its stability and reactivity in glycosylation reactions.

Glycosylation Reaction

The thioglycosidic bond is formed via a nucleophilic substitution reaction. In a representative procedure:

- Donor : 5-thio-D-glucopyranose pentaacetate (1.0 equiv)

- Acceptor : 4-methylthiophenol (1.2 equiv)

- Promoter : Trimethylsilyl triflate (TMSOTf, 0.2 equiv)

- Solvent : Anhydrous dichloromethane (DCM)

- Conditions : Stirred at 20°C under nitrogen for 6 hours

The reaction proceeds via activation of the anomeric position by TMSOTf, facilitating attack by the thiophenol’s sulfur nucleophile. This step yields 4-methylphenyl 1-thio-β-D-glucopyranoside as the intermediate, with a reported β-selectivity >90%.

Table 1: Key Parameters for Thioglycoside Formation

| Parameter | Value/Detail | Impact on Yield/Selectivity |

|---|---|---|

| Promoter | TMSOTf | Enhances anomeric leaving group |

| Temperature | 20°C | Balances reactivity and stability |

| Solvent | Anhydrous DCM | Prevents hydrolysis |

| Equivalents of Acceptor | 1.2 | Minimizes side reactions |

Acetylation of Hydroxyl Groups

Reaction Conditions

The intermediate thioglycoside is acetylated to protect hydroxyl groups at positions 2, 3, 4, and 6:

- Acetylating Agent : Acetic anhydride (5.0 equiv)

- Base : Pyridine (10.0 equiv)

- Solvent : Dichloromethane

- Conditions : Reflux at 40°C for 12 hours

Pyridine acts as both a base and catalyst, neutralizing generated acetic acid and preventing deacetylation.

Alternative Synthetic Routes

Use of Glycosyl Bromide Donors

An alternative method employs 2,3,4,6-tetra-O-acetyl-5-thio-α-D-glucopyranosyl bromide as the donor:

- Donor : Glycosyl bromide (1.0 equiv)

- Acceptor : 4-methylthiophenol (1.5 equiv)

- Promoter : Potassium carbonate (2.0 equiv)

- Solvent : Acetonitrile

- Conditions : 0°C to room temperature, 4 hours

This approach avoids the need for strong Lewis acids, but yields are lower (60–70%) compared to TMSOTf-mediated reactions.

Mechanistic Insights

Competing pathways may lead to byproducts such as 3,4,6-tri-O-acetyl-2,5-anhydro-5-thio-D-mannose bis(4-methylphenyl) dithioacetal , formed via transannular participation of the ring sulfur atom. Byproduct formation is minimized by:

- Using stoichiometric promoters

- Maintaining low temperatures

- Employing high-purity donors

Purification and Characterization

Chromatographic Techniques

Crude products are purified via silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:2). The target compound typically elutes at Rf = 0.4–0.5.

Analytical Validation

Reaction Optimization Case Studies

Industrial-Scale Considerations

Cost-Efficiency

Bulk synthesis employs boron trifluoride diethyl etherate (BF₃·Et₂O) as a low-cost promoter, achieving yields of 80% at 25°C.

Environmental Impact

Recent efforts focus on replacing dichloromethane with biodegradable solvents (e.g., cyclopentyl methyl ether), though yields remain 10–15% lower.

Chemical Reactions Analysis

4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside undergoes various chemical reactions, including:

Substitution: The acetyl groups can be hydrolyzed under basic conditions to yield the free hydroxyl groups.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents like dichloromethane or methanol, and controlled temperatures to ensure the desired reaction pathway.

Scientific Research Applications

Chemical Synthesis

1. Glycosylation Reactions:

The compound serves as an effective glycosyl donor in glycosylation reactions. Its thio group enhances the reactivity compared to traditional glycosyl donors, allowing for the formation of glycosidic bonds with various acceptors. For instance, studies have demonstrated that using this thio-glycoside can lead to high yields of glycosides with desirable stereoselectivity .

2. Synthesis of Amino Sugars:

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-beta-D-glucopyranoside has been utilized in the synthesis of amino sugars. The compound's ability to participate in stereoselective reactions makes it valuable for producing complex sugar derivatives that are essential in various biochemical applications .

3. Development of Oligosaccharides:

The compound is also significant in the synthesis of oligosaccharides. Its use in controlled glycosylation processes allows for the construction of complex oligosaccharides that can exhibit important biological functions . This is particularly relevant in the development of carbohydrate-based drugs and vaccines.

Biological Research

1. Enzyme Substrates:

In biological studies, this thio-glycoside can serve as a substrate for glycosidases and other enzymes involved in carbohydrate metabolism. The thio linkage can affect enzyme activity and specificity, making it a useful tool for studying enzyme mechanisms and kinetics .

2. Antimicrobial Activity:

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. This suggests potential applications in developing new antimicrobial agents .

Pharmaceutical Development

1. Drug Design:

Due to its structural characteristics, this compound can be used as a lead structure for designing new drugs targeting carbohydrate-binding proteins or enzymes. Its modification can lead to derivatives with enhanced biological activity or selectivity .

2. Carbohydrate-Based Vaccines:

The ability to synthesize complex carbohydrates makes this thio-glycoside relevant in vaccine development. Carbohydrate antigens derived from such compounds can be used to elicit immune responses against pathogens .

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemical Synthesis | Glycosylation reactions | High yields and selectivity |

| Synthesis of amino sugars | Enables production of complex sugar derivatives | |

| Development of oligosaccharides | Facilitates construction of biologically active compounds | |

| Biological Research | Enzyme substrates | Useful for studying enzyme mechanisms |

| Antimicrobial activity | Potential for new antimicrobial agents | |

| Pharmaceutical Development | Drug design | Lead structure for targeting carbohydrate-binding proteins |

| Carbohydrate-based vaccines | Elicits immune responses |

Case Studies

-

Glycosylation Efficiency:

A study highlighted the efficiency of this compound as a glycosyl donor leading to products with up to 96% yield and excellent stereoselectivity when coupled with specific acceptors under optimized conditions . -

Antimicrobial Research:

Research into similar thio-glycosides revealed their potential as antimicrobial agents against various bacterial strains, showcasing their applicability in pharmaceutical formulations aimed at combating infections .

Mechanism of Action

The mechanism of action of 4-Methylphenyl 2,3,4,6-tetra-o-acetyl-1-thio-beta-d-glucopyranoside involves its interaction with biological molecules through its thiol and acetyl groups. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function . The acetyl groups can be hydrolyzed to release free hydroxyl groups, which can participate in hydrogen bonding and other interactions . These interactions can modulate enzyme activity, signal transduction pathways, and cellular processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Variation in Aryl Thio Substituents

Ethyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS: 52645-73-5)

- Structure : Replaces the 4-methylphenyl group with an ethyl thio substituent.

- Molecular Weight : 392.42 g/mol (vs. ~434.5 g/mol for the 4-methylphenyl analog).

- Applications: Used as a glycosyl donor in oligosaccharide synthesis. The smaller ethyl group may reduce steric hindrance but offers lower aromatic stabilization compared to aryl thio derivatives .

- Synthesis : Prepared via BF₃·OEt₂-catalyzed thiolation of peracetylated glucose with ethanethiol, yielding 70% product .

Phenyl 2,3,4,6-Tetra-O-acetyl-1-thio-β-D-glucopyranoside (Compound 1j)

- Structure : Substitutes the 4-methylphenyl group with a simple phenyl ring.

- Synthesis: Prepared similarly using thiophenol, with yields dependent on the catalyst (e.g., BF₃·OEt₂) .

4-Acetylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside (CAS: 25876-45-3)

Sugar Core Modifications

4-Methylphenyl 2,3,4,6-Tetra-O-acetyl-1-thio-α-D-mannopyranoside (Compound 13)

- Configuration: α-Anomeric mannose core instead of β-glucopyranose.

- Synthesis: Synthesized via BF₃·OEt₂-mediated thiolation of peracetylated mannose with p-thiocresol (85% yield).

- Applications: Demonstrates how anomeric configuration (α vs. β) and sugar stereochemistry (glucose vs. mannose) influence biological activity and synthetic utility .

4-Formylphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside

Protecting Group Variations

4-Methylphenyl 4,6-O-Benzylidene-2,3-di-O-benzoyl-1-thio-β-D-glucopyranoside (CAS: 323195-40-0)

- Protecting Groups : Benzylidene at 4,6-positions and benzoyl at 2,3-positions instead of acetyl.

- Implications: Benzylidene groups enhance stability under basic conditions but require harsher deprotection methods (e.g., hydrogenolysis). Benzoyl groups increase lipophilicity, affecting solubility .

4-Methoxyphenyl 2,3,4,6-Tetra-O-acetyl-β-D-glucopyranoside (CAS: N/A)

Research Findings and Implications

- Reactivity Trends : Aryl thio derivatives with electron-donating groups (e.g., 4-methylphenyl) exhibit enhanced stability and controlled reactivity in glycosylation compared to alkyl thio analogs .

- Protecting Group Strategy : Acetyl groups offer ease of removal under mild basic conditions, whereas benzylidene/benzoyl groups require stronger reagents, impacting synthetic workflow .

- Stereochemical Influence: α-Anomeric configurations (e.g., mannopyranoside) may reduce enzymatic recognition compared to β-anomers, critical for drug design .

Biological Activity

4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside (CAS No. 28244-94-2) is a thio-glycoside compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activities, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant data and case studies.

- Molecular Formula : C21H26O9S

- Molecular Weight : 454.49 g/mol

- Appearance : White crystalline solid

- Melting Point : 116-117 °C

- Solubility : Soluble in DCM, DMSO, EtOAc, and MeOH .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of thio-glycosides. In a study involving N-(tetra-O-acetyl-β-D-glucopyranosyl)thiosemicarbazones, compounds similar to 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside exhibited significant antibacterial and antifungal activities. The Minimum Inhibitory Concentration (MIC) values were determined for various microorganisms, indicating the compound's efficacy against specific strains .

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anticancer Activity

The compound's anticancer potential has also been investigated. In vitro studies demonstrated that derivatives of thio-glycosides can inhibit cell proliferation in various cancer cell lines. For instance, a related study reported IC50 values for cytotoxicity against Jurkat and HT29 cells in the range of 10–20 µg/mL .

| Cell Line | IC50 (µg/mL) |

|---|---|

| Jurkat | 15 |

| HT29 | 12 |

The biological activity of 4-Methylphenyl 2,3,4,6-tetra-O-acetyl-1-thio-β-D-glucopyranoside is likely mediated through multiple mechanisms:

- Cell Cycle Arrest : Studies suggest that thio-glycosides can induce cell cycle arrest in cancer cells.

- Apoptosis Induction : Activation of apoptotic pathways has been observed in treated cells.

- Inhibition of Key Enzymes : The compound may inhibit enzymes critical for cancer cell survival and proliferation.

Case Studies

A notable case study involved the synthesis and evaluation of various thio-glycosides for their biological activities. The study found that compounds with a methyl group on the phenyl ring showed enhanced activity compared to their unsubstituted counterparts. This suggests that structural modifications significantly influence biological efficacy .

Q & A

Q. Advanced Optimization :

- Anomeric Control : The β-configuration is favored due to the stereoelectronic effects of the acetyl groups. X-ray crystallography confirms the anomeric configuration, resolving discrepancies from earlier misassignments .

- Catalyst Stoichiometry : Excess BF₃·Et₂O (1.5–1.7 eq.) ensures complete activation of the glycosyl donor, while controlled addition prevents side reactions .

How is the structural integrity of this thioglycoside validated in synthetic workflows?

Q. Basic Characterization :

- NMR Spectroscopy : ¹H and ¹³C NMR confirm the acetyl group positions (δ 2.0–2.3 ppm for methyl protons) and the β-anomeric configuration (³J coupling ~8–10 Hz for the thioglycosidic bond) .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion ([M+Na]⁺ or [M+H]⁺) and fragmentation patterns .

Q. Advanced Techniques :

- X-ray Crystallography : Resolves ambiguities in stereochemistry. For example, crystal packing analysis (e.g., triclinic P1 space group, unit cell parameters a = 5.7868 Å, b = 8.9166 Å) confirms the β-configuration and intermolecular interactions like C–H···O hydrogen bonds .

How is this compound utilized in studying glycosidase and glycosyltransferase mechanisms?

Basic Application :

As a substrate analog, it mimics natural glycosides, enabling enzyme kinetics studies. The thio-glycosidic bond resists hydrolysis, allowing trapping of enzyme-intermediate complexes .

Q. Advanced Mechanistic Insights :

- Enzyme Kinetics : Competitive inhibition assays (IC₅₀ determination) and pre-steady-state kinetics reveal binding affinities and transition-state stabilization.

- Structural Biology : Co-crystallization with enzymes (e.g., β-glucosidases) identifies active-site residues via X-ray diffraction (resolution ≤2.0 Å) .

- Isotopic Labeling : ³⁵S-labeled derivatives track enzyme-mediated thioglycoside processing .

What challenges arise in resolving contradictions in reported anomeric configurations, and how are they addressed?

Case Study :

Earlier syntheses of analogous thioglycosides (e.g., 4-methoxyphenyl derivatives) incorrectly assigned α-configurations due to misinterpretation of NMR data. Resolution Methods :

- X-ray Crystallography : Directly determines the β-configuration via anomalous scattering or heavy-atom derivatives .

- Optical Rotation Comparison : Discrepancies in specific rotation ([α]D) values (e.g., +75° vs. reported −40°) signal misassignment .

- Computational Modeling : Density functional theory (DFT) predicts ¹³C chemical shifts to validate experimental NMR assignments .

How is this thioglycoside applied in glycoconjugate vaccine development?

Q. Advanced Applications :

- Glycosyl Donor in Oligosaccharide Synthesis : Activated by electrochemical or chemical methods (e.g., NIS/AgOTf), it constructs antigenic glycans for tuberculosis vaccine candidates.

- Stability in Biological Media : The acetyl groups protect against premature hydrolysis, enhancing in vivo stability .

- Conjugation to Carrier Proteins : Thiol-reactive linkers (e.g., maleimide derivatives) enable site-specific attachment to immunogenic carriers .

What computational approaches enhance the design of reactions involving this compound?

Q. Advanced Methodologies :

- Reaction Path Search : Quantum mechanical calculations (e.g., DFT) model transition states for glycosylation, predicting regioselectivity and stereochemical outcomes .

- Machine Learning : Training datasets from synthetic protocols (e.g., solvent/catalyst combinations) optimize reaction yields and reduce trial-and-error experimentation .

How do modifications to the aryl group (e.g., 4-methyl vs. 4-methoxy) impact reactivity in glycosylation reactions?

Q. Structure-Activity Relationship :

- Electron-Donating Groups (e.g., –OCH₃) : Increase thioglycoside reactivity by lowering oxidation potentials, enabling electrochemical activation at lower potentials .

- Steric Effects : Bulky substituents (e.g., 4-methyl) reduce aggregation in solution, improving solubility in polar aprotic solvents like dichloromethane .

What are the best practices for handling and storing this compound to ensure stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.